N-Nitrosoethyl-N-propylamine

Description

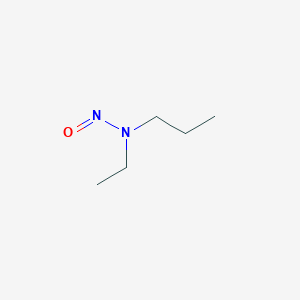

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYOEGQUUQSLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948276 | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | N-Ethyl-N-nitroso-1-propanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25413-61-0 | |

| Record name | 1-Propanamide, N-ethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(nitroso)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Nitrosoethyl-N-propylamine

This document provides a comprehensive scientific overview of the primary synthesis pathways for N-Nitrosoethyl-N-propylamine (NENPA). It is intended for researchers, chemists, and professionals in drug development and chemical safety who require a detailed understanding of the formation, mechanisms, and analytical considerations for this compound. As a member of the N-nitrosamine class, NENPA is of significant interest, primarily due to its classification as a potential carcinogen and its emergence as a critical impurity in pharmaceutical products and environmental samples.[1][2][3][4] This guide emphasizes the causality behind methodological choices, ensuring a trustworthy and authoritative resource.

Foundational Principles of N-Nitrosamine Formation

The synthesis of this compound fundamentally involves the reaction of its secondary amine precursor, N-ethyl-N-propylamine, with a nitrosating agent.[5][6] The core of this transformation is the introduction of a nitroso group (-N=O) onto the amine's nitrogen atom. The general mechanism hinges on the generation of an electrophilic nitrosating species, most commonly the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the secondary amine.[1] The choice of nitrosating agent and reaction conditions dictates the efficiency, safety, and scalability of the synthesis, leading to several distinct and established pathways.

Primary Synthesis Pathways

Pathway I: Classical Nitrosation via In Situ Generated Nitrous Acid

This is the traditional and most widely documented method for N-nitrosamine synthesis. It relies on the generation of nitrous acid (HNO₂) in situ from an alkali metal nitrite salt, typically sodium nitrite (NaNO₂), under acidic conditions.[1][2][6]

Causality and Mechanism: The reaction is initiated by protonating sodium nitrite with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the unstable nitrous acid.[1] In the acidic medium, nitrous acid is further protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[1] The lone pair of electrons on the nitrogen atom of N-ethyl-N-propylamine acts as a nucleophile, attacking the nitrosonium ion. This forms a protonated N-nitrosammonium intermediate, which is then deprotonated by a weak base (like water) to yield the final, stable this compound product.[1] The reaction is typically conducted at low temperatures (0-5 °C) to manage the thermal instability of nitrous acid.

Experimental Protocol: Classical Nitrosation

-

Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve N-ethyl-N-propylamine in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.

-

Reaction: Continue stirring the mixture at low temperature for 1-2 hours after the addition is complete.

-

Extraction: Extract the resulting oily yellow product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography if necessary.

Diagram: Mechanism of Classical Nitrosation

Caption: Reaction mechanism for the synthesis of NENPA via the classical nitrous acid pathway.

Pathway II: Modern Synthesis Using tert-Butyl Nitrite (TBN)

To overcome the harsh acidic conditions and safety concerns of the classical method, modern approaches utilize organic nitrosating agents. tert-Butyl nitrite (TBN) has emerged as a highly effective reagent for this purpose.[2][7]

Causality and Mechanism: This pathway offers a significantly milder alternative, proceeding under neutral, acid-free, and often solvent-free conditions.[7][8] TBN acts as a direct source of the nitroso group. The reaction is advantageous because it avoids the use of strong acids and the formation of aqueous waste streams. The primary byproduct is tert-butanol, which is benign and easily removed from the reaction mixture.[2] This method exhibits broad substrate scope, provides excellent yields, and is compatible with sensitive functional groups that would not tolerate the classical acidic conditions.[7][8]

Experimental Protocol: TBN-Mediated Nitrosation

-

Setup: To a round-bottom flask, add N-ethyl-N-propylamine.

-

Reagent Addition: Add tert-butyl nitrite (TBN) to the amine, typically in a 1:1 or slightly excess molar ratio. The reaction can often be run neat (solvent-free).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture can be directly purified.

-

Purification: The excess TBN and the tert-butanol byproduct can be removed under reduced pressure. The resulting this compound is often of high purity, but can be further purified by column chromatography if needed.

Diagram: TBN-Mediated Synthesis Workflow

Caption: A streamlined workflow for the synthesis of NENPA using tert-butyl nitrite.

Analytical Characterization

Given the regulatory scrutiny of N-nitrosamines, robust and sensitive analytical methods are essential for their detection and quantification.[4][9] The choice of technique is driven by the need for high selectivity and low detection limits, often in complex matrices like active pharmaceutical ingredients (APIs).[10]

| Analytical Technique | Abbreviation | Primary Application for NENPA Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | A standard and robust method for the quantification of volatile nitrosamines like NENPA. EPA Method 607 is a relevant reference. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Preferred for less volatile nitrosamines or for samples in complex matrices. Often used with tandem MS (MS/MS) for enhanced selectivity.[9][10] |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Provides high mass accuracy, enabling confident identification and quantification, and helping to distinguish the analyte from matrix interferences.[10] |

| Headspace Gas Chromatography | HS-GC | Useful for analyzing residual nitrosamines in solid samples by sampling the vapor phase above the sample. |

Safety and Handling: this compound, like other N-nitrosamines, is a potent carcinogen and should be handled with extreme caution.[3] All synthesis and handling operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Samples should be stored in amber vials to protect them from light, as nitrosamines can be photolytically unstable.

Conclusion

The synthesis of this compound can be achieved through several pathways, each with distinct advantages and mechanistic underpinnings. The classical acid-catalyzed nitrosation remains a foundational method, while modern approaches using reagents like tert-butyl nitrite offer milder conditions, higher yields, and improved safety profiles, making them highly suitable for laboratory-scale synthesis and the preparation of analytical standards. The choice of synthetic route must be paired with highly sensitive analytical techniques, such as GC-MS or LC-HRMS, to ensure accurate characterization and control of this hazardous compound. This guide provides the necessary technical framework for researchers to approach the synthesis of NENPA with scientific rigor and a paramount focus on safety.

References

-

Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]

-

Ashfaq, M., Al-Abri, M., & Khan, I. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483. [Link]

-

JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. [Link]

-

Semantic Scholar. (n.d.). Facile formation of N-nitrosamines from bromonitromethane and secondary amines. [Link]

-

United States Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. [Link]

-

Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. [Link]

-

ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]

-

Baumann, M., et al. (n.d.). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. [Link]

-

Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Journal of the Chemical Society, Perkin Transactions 1, 299-304. [Link]

-

PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

National Institutes of Health. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:25413-61-0. [Link]

-

FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]

-

Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF. [Link]

Sources

- 1. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 2. schenautomacao.com.br [schenautomacao.com.br]

- 3. N-NITROSO-METHYL-ETHYLAMINE | 10595-95-6 [chemicalbook.com]

- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:25413-61-0 | Chemsrc [chemsrc.com]

- 6. veeprho.com [veeprho.com]

- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of N-Nitrosoethyl-N-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoethyl-N-propylamine (NEPA) belongs to the N-nitrosamine class of compounds, a group of potent carcinogens that have garnered significant scientific scrutiny since the mid-20th century. This technical guide provides a comprehensive overview of the foundational research into NEPA, from its theoretical synthesis based on established chemical principles to its early toxicological evaluation within the broader context of structure-activity relationship studies of N-nitrosamines. We will delve into the pioneering work that established the carcinogenic potential of this class of compounds, the metabolic activation pathways that render them genotoxic, and the early analytical methodologies used for their detection. This guide is intended to provide researchers and professionals in drug development with a deep understanding of the historical context and core scientific principles that underpin our current knowledge of this compound.

Introduction: The Emergence of N-Nitrosamines as a Carcinogenic Threat

The story of this compound is intrinsically linked to the broader discovery of the potent carcinogenic properties of the N-nitrosamine family. The seminal moment in this field arrived in 1956, when Peter Magee and John Barnes demonstrated that N-nitrosodimethylamine (NDMA) could induce malignant liver tumors in rats. This discovery opened a new and urgent field of cancer research focused on this class of simple chemical structures.

Subsequent research, most notably the extensive and systematic studies by Hermann Druckrey and his colleagues in the 1960s, solidified the understanding of N-nitrosamines as a versatile and potent class of carcinogens. Their groundbreaking 1967 paper, which detailed the organotropic carcinogenic effects of 65 different N-nitroso compounds in BD rats, established a fundamental principle: the chemical structure of an N-nitrosamine dictates which organ it will target for tumor induction.[1][2] This work laid the critical groundwork for understanding the structure-activity relationships that govern the carcinogenicity of these compounds, including asymmetrical nitrosamines like NEPA.

The Genesis of this compound: Synthesis and Chemical Properties

While a specific, singular "discovery" paper for this compound is not prominent in the early literature, its synthesis is based on a well-established chemical reaction: the nitrosation of a secondary amine. The general principle involves the reaction of a secondary amine, in this case, N-ethylpropylamine, with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol for the synthesis of NEPA based on standard nitrosation procedures of the era.

Materials:

-

N-ethylpropylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Distilled water

-

Ice bath

Procedure:

-

Preparation of the Amine Salt: Dissolve a known quantity of N-ethylpropylamine in a suitable volume of distilled water and cool the solution in an ice bath to 0-5 °C.

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid to the cooled amine solution with continuous stirring to form the amine hydrochloride salt. This step is crucial for creating the acidic environment necessary for the formation of nitrous acid.

-

Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite in distilled water dropwise to the acidified amine solution. The slow addition is critical to control the exothermic reaction and prevent the decomposition of nitrous acid.

-

Reaction Monitoring: The reaction mixture is typically stirred for several hours at low temperature. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane. The organic layer, containing the this compound, is separated.

-

Washing and Drying: The organic extract is washed with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a wash with distilled water. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): Further purification can be achieved through distillation under reduced pressure or by column chromatography.

Early Toxicological and Carcinogenicity Studies: Unraveling the Structure-Activity Relationship

Early research into the carcinogenicity of N-nitrosamines quickly established a strong link between their chemical structure and their biological activity. While specific early studies focusing solely on NEPA are scarce, its carcinogenic potential was inferred from the broader investigation of asymmetrical and simple aliphatic nitrosamines.

Pioneering work by researchers like William Lijinsky systematically explored how modifications to the alkyl chains of nitrosamines influenced their carcinogenic potency and organ specificity.[3][4] For instance, a 1981 study by Lijinsky and Reuber compared the carcinogenic effectiveness of five simple aliphatic nitrosamines in Fischer rats.[5] This study included N-nitrosomethylethylamine (NMEA), a close structural analog of NEPA. The results demonstrated that even minor changes in the alkyl groups led to significant differences in the types of tumors induced. NMEA was found to induce both hemangiosarcomas and hepatocellular carcinomas, along with some esophageal tumors.[5] This highlighted the principle that the asymmetrical nature of the nitrosamine plays a crucial role in its metabolic activation and subsequent carcinogenic action.

The carcinogenicity of N-nitrosamines is not an inherent property of the molecule itself but is a result of its metabolic activation. The key to this activation is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitrogen atom of the nitroso group). This process, primarily carried out by cytochrome P450 enzymes in the liver, leads to the formation of an unstable α-hydroxy-nitrosamine. This intermediate then spontaneously decomposes to form a highly reactive electrophilic species, an alkyldiazonium ion, which can then alkylate cellular macromolecules, including DNA. It is this alkylation of DNA that is widely accepted as the initiating event in the carcinogenic process of N-nitrosamines.

Early Analytical Methodologies for Detection

The investigation of N-nitrosamines necessitated the development of sensitive and specific analytical methods for their detection in various matrices. Early methods for the analysis of volatile nitrosamines like NEPA often relied on gas chromatography (GC). The development of the Thermal Energy Analyzer (TEA) as a detector for GC was a significant advancement, providing high selectivity for nitroso compounds.

Illustrative Early Analytical Workflow

The following outlines a typical workflow for the analysis of volatile nitrosamines from a sample matrix, representative of early analytical approaches.

Conclusion

The early research and discovery surrounding this compound are deeply rooted in the broader scientific endeavor to understand the potent carcinogenicity of the N-nitrosamine class. While specific seminal publications on NEPA are not as prominent as those for more commonly studied nitrosamines, its synthesis, chemical properties, and carcinogenic potential were logically deduced from the foundational principles established by the pioneering work of scientists like Druckrey and Lijinsky. Their systematic investigations into structure-activity relationships and metabolic activation pathways provided the crucial framework for predicting and understanding the biological effects of asymmetrical nitrosamines like NEPA. This historical context remains vital for today's researchers and drug development professionals, as the fundamental principles of N-nitrosamine chemistry and toxicology discovered decades ago continue to inform contemporary risk assessment and regulatory science.

References

-

Lijinsky, W., & Reuber, M. D. (1981). Comparative carcinogenesis by some aliphatic nitrosamines in Fischer rats. Cancer letters, 14(3), 297–302. [Link]

-

Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and metastasis reviews, 6(3), 301–356. [Link]

-

Lijinsky, W. (1984). Species differences in nitrosamine carcinogenesis. Journal of cancer research and clinical oncology, 108(1), 46–55. [Link]

- Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats]. Zeitschrift fur Krebsforschung, 69(2), 103–201.

- Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1981). Organotropic carcinogenic effects of 65 different N-nitroso-compounds in BD rats.

-

Lijinsky, W., Singer, G. M., Saavedra, J. E., & Reuber, M. D. (1984). Carcinogenesis in rats by asymmetric nitrosamines containing an allyl group. Cancer letters, 22(3), 281–288. [Link]

Sources

- 1. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species differences in nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative carcinogenesis by some aliphatic nitrosamines in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosoethyl-N-propylamine mechanism of action in biological systems

An In-Depth Technical Guide to the Biological Mechanism of Action of N-Nitrosoethyl-N-propylamine

Introduction: The Carcinogenic Threat of N-Nitrosamines

N-nitrosamines are a class of potent genotoxic agents that have garnered significant attention due to their widespread presence as contaminants in food, water, consumer products, and, more recently, in pharmaceutical drugs.[1][2][3] These compounds are of high concern to regulatory agencies and drug development professionals because many are powerful carcinogens in animal models and are reasonably anticipated to be human carcinogens.[1][4][5] this compound (NEPA), an asymmetrical N-nitrosamine, belongs to this "cohort of concern".[6] Understanding its mechanism of action is critical for assessing its risk to human health and for developing strategies to mitigate exposure.

This guide provides a detailed examination of the molecular mechanisms underpinning the biological activity of NEPA. While direct studies on NEPA are limited, its mechanism can be reliably inferred from the extensive research conducted on its close structural analogs, N-nitrosodiethylamine (NDEA) and N-nitrosodi-n-propylamine (NDPA). The core of its toxicity lies in a multi-step process that begins with metabolic activation and culminates in the formation of DNA adducts, leading to genetic mutations and the initiation of carcinogenesis.[5]

Part 1: Metabolic Activation - The Prerequisite for Toxicity

Like virtually all N-nitrosamines, NEPA is not directly genotoxic. It is a pro-carcinogen that requires metabolic activation by cellular enzymes to be converted into a reactive, DNA-damaging electrophile.[1][5] This bioactivation is the rate-limiting and determinative step in its carcinogenic pathway.

The Central Role of α-Hydroxylation

The primary and most critical metabolic pathway for the activation of N-nitrosamines is enzymatic hydroxylation at the α-carbon position (the carbon atom adjacent to the nitroso-nitrogen).[7][8] The presence of α-hydrogens is a key structural determinant of mutagenic potential; compounds with more α-hydrogens tend to be more potent mutagens.[7] NEPA possesses α-hydrogens on both its ethyl and propyl chains, making it a substrate for this activation pathway.

This reaction is predominantly catalyzed by a superfamily of heme-thiolate enzymes known as Cytochrome P450s (CYPs), which are abundant in the liver but also present in other tissues like the lungs and nasal mucosa.[1][9]

Key Enzymatic Players: Cytochrome P450 Isoforms

Studies on analogous N-nitrosamines have identified specific CYP isoforms responsible for their activation. The chain length and structure of the alkyl groups determine which P450 is involved.[10]

-

Metabolism of the Ethyl Group: For NDEA, the primary enzymes involved in its activation in humans are CYP2E1 and CYP2A6 .[1][11]

-

Metabolism of the Propyl Group: For NDPA, studies in rat liver microsomes have implicated CYP2B1 and CYP2E1 in its metabolic activation.[12]

Based on this, it is highly probable that the metabolic activation of NEPA is also catalyzed by CYP2E1, CYP2A6, and CYP2B1 . The catalytic site of CYP2E1 is well-suited for small molecules, while other CYPs are involved in the metabolism of nitrosamines with bulkier alkyl chains.[9][10]

The Bioactivation Cascade

The metabolic activation of NEPA proceeds through a well-established cascade:

-

α-Hydroxylation: A CYP enzyme hydroxylates the α-carbon of either the ethyl or the propyl group.

-

Formation of Unstable Intermediates: This creates an unstable α-hydroxy-N-nitrosamine.

-

Spontaneous Decomposition: This intermediate spontaneously (non-enzymatically) decomposes, yielding an aldehyde (acetaldehyde from the ethyl group or propionaldehyde from the propyl group) and a highly unstable alkyl diazohydroxide.[1]

-

Generation of the Ultimate Carcinogen: The diazohydroxide rapidly loses water to form a diazonium ion (ethyldiazonium or propyldiazonium ion). This species is extremely unstable and immediately releases molecular nitrogen (N₂) to generate a highly electrophilic carbocation (ethylcarbonium or propylcarbonium ion).[1][13] This carbocation is the ultimate carcinogenic species responsible for cellular damage.

Caption: Logical flow from NEPA exposure to cancer initiation.

Part 4: Key Experimental Methodologies and Protocols

Validating the mechanism of action and assessing the genotoxic risk of compounds like NEPA relies on a battery of established in vitro and in vivo assays. The causality behind these experimental choices is to build a weight of evidence, from demonstrating a plausible mechanism (metabolism) to confirming the ultimate biological endpoint (mutation).

Caption: A generalized workflow for studying the genotoxicity of NEPA.

Protocol 1: Ames Test for Mutagenicity Assessment

Causality: The Ames test is a foundational screening assay. A positive result indicates that a chemical, upon metabolic activation, can cause gene mutations in a prokaryotic system, providing strong evidence of mutagenic potential. F[6]or N-nitrosamines, the inclusion of a mammalian liver extract (S9) is non-negotiable, as it provides the CYP enzymes necessary for bioactivation.

[14]Methodology:

-

Strain Selection: Select appropriate Salmonella typhimurium histidine-requiring (His-) strains. Strain TA100 is sensitive to base-pair substitution mutagens, which is the characteristic mutational signature of O⁶-alkylguanine adducts.

-

Metabolic Activation: Prepare a metabolic activation system consisting of a post-mitochondrial supernatant (S9 fraction) from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone, along with a NADPH-generating cofactor mix.

-

Exposure: In triplicate, combine the bacterial tester strain, varying concentrations of NEPA, and either the S9 mix (for activation) or a buffer control (for direct-acting mutagenicity) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant (His+) colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive mutagenic response.

[15]#### Protocol 2: In Vitro DNA Adduct Analysis by LC-MS/MS

Causality: This experiment directly validates the core mechanism. By identifying and quantifying the specific DNA adducts formed, it provides a direct chemical link between the exposure and the initial DNA damage event that leads to mutation. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose.

[16]Methodology:

-

System: Use an in vitro system capable of metabolic activation, such as primary human hepatocytes or human liver microsomes supplemented with a DNA source (e.g., calf thymus DNA).

-

Exposure: Incubate the system with a defined concentration of NEPA for a set period (e.g., 2-4 hours).

-

DNA Isolation: Isolate the DNA from the incubation mixture using standard phenol-chloroform extraction or a commercial DNA isolation kit, followed by RNase and proteinase K treatment to ensure purity.

-

DNA Hydrolysis: Hydrolyze the purified DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Separate the adducted nucleosides from the normal nucleosides using a reverse-phase HPLC column.

-

Detect and quantify the specific adducts (e.g., O⁶-Et-dG, N7-Pr-dG) using multiple reaction monitoring (MRM) in positive ion mode. This involves selecting the specific precursor-to-product ion transitions for each target adduct.

-

-

Quantification: Calculate the adduct levels (e.g., adducts per 10⁶ normal nucleosides) by comparing the peak areas to those of synthesized, isotopically-labeled internal standards.

Conclusion

The mechanism of action of this compound is a classic example of metabolic activation leading to genotoxicity. Driven by Cytochrome P450 enzymes, NEPA is converted into highly reactive ethyl and propyl carbocations. These electrophiles bind covalently to DNA, forming a spectrum of pro-mutagenic adducts, most notably O⁶-alkylguanine. The failure of cellular DNA repair to remove these lesions results in permanent genetic mutations, which can accumulate and ultimately initiate the development of cancer. A thorough understanding of this pathway, validated through robust experimental methodologies, is essential for the accurate risk assessment and regulatory control of this and other N-nitrosamine impurities in pharmaceuticals and beyond.

References

- Povey, A. C., & O'Connor, P. J. (1994). Detection of Adducts Arising From Human Exposure to N-nitroso Compounds. PubMed.

- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.

- Wen, H., et al. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. PubMed.

- Shu, L., & Hollenberg, P. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. PubMed.

- Various Authors. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse.

- National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.

- Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed.

- Yang, C. S., et al. (1990). Enzyme mechanisms in the metabolism of nitrosamines. PubMed - NIH.

- Wade, D., Yang, C. S., & Mico, B. A. (1987).

- Gomez-Bombarelli, R., et al. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating.

- Yamazaki, H., et al. (1994). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. PubMed.

- Wiessler, M. (1986). DNA adducts by N-nitroso compounds. PubMed Central - NIH.

- Kumar, N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

- Sörgel, F., et al. (2018).

- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings.

- Richardson, F. C., et al. (1990).

- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. PubMed.

- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.

- Various Authors. (2024).

- Heflich, R. H. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI.

- Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. NIH.

- Adebiyi, O. A., et al. (2024).

- Utesch, D., et al. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P-450-dependent formation of ethylene from N-nitrosoethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

An In-depth Technical Guide on the Carcinogenic Potential of N-Nitrosoethyl-N-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry. Their inadvertent formation in various consumer products, including pharmaceuticals, necessitates a thorough understanding of their carcinogenic risk. This guide provides a detailed examination of a specific, less-studied nitrosamine, N-Nitrosoethyl-N-propylamine (NEPA). While data on NEPA itself is limited, this document synthesizes information from closely related structural analogs like N-Nitrosodiethylamine (NDEA) and N-Nitrosodi-n-propylamine (NDPA) to build a robust toxicological profile. We will delve into the mechanisms of metabolic activation, evidence from preclinical carcinogenicity studies, and the regulatory framework guiding risk assessment. This guide is intended to serve as a critical resource for professionals involved in drug development, safety assessment, and regulatory sciences.

Section 1: Introduction to N-Nitrosamines and this compound (NEPA)

N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. The discovery of their carcinogenic properties dates back decades, and since then, over 250 N-nitrosamines have been identified as animal carcinogens.[1][2] Their presence as impurities in medications has become a major global concern for regulatory agencies and pharmaceutical manufacturers.[3] These compounds can form during drug synthesis or degradation when secondary or tertiary amines react with nitrosating agents (like nitrites).[1]

Given their potential to cause cancer even at low levels of exposure, international regulatory bodies have established strict limits for their presence in pharmaceutical products. The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified numerous nitrosamines as known or reasonably anticipated human carcinogens.[4][5] This guide focuses on this compound (NEPA), an asymmetrical nitrosamine. Understanding its carcinogenic potential is crucial for comprehensive risk assessment, particularly when it may arise as a drug substance-related impurity.

Section 2: Physicochemical Profile and Sources of Exposure

While specific data for NEPA is scarce, its properties can be inferred from related nitrosamines like N-Nitrosodi-n-propylamine (NDPA). NDPA is a yellow liquid used primarily as a research chemical.[6][7] Exposure to such nitrosamines can occur through their presence as contaminants in certain herbicides, rubber products, and as byproducts in manufacturing processes.[7] In the pharmaceutical context, NEPA could theoretically form if ethyl-propyl-amine or related structures are present as reagents, intermediates, or degradation products in the presence of a nitrosating agent.

Section 3: Metabolic Activation and Genotoxicity

The carcinogenicity of N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation. This process is critical to understanding their mechanism of action.

The Alpha-Hydroxylation Pathway

The primary pathway for the metabolic activation of simple dialkyl-nitrosamines is enzymatic hydroxylation at the α-carbon (the carbon atom adjacent to the nitrogen).[8][9] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9][10]

For NEPA, this activation would proceed as follows:

-

α-Hydroxylation: CYP enzymes hydroxylate either the ethyl or the propyl group at the α-carbon position.

-

Formation of Unstable Intermediates: This creates unstable α-hydroxy-nitrosamines.

-

Spontaneous Decomposition: These intermediates spontaneously decompose, yielding an aldehyde (acetaldehyde from the ethyl group, or propionaldehyde from the propyl group) and a reactive diazonium ion.[9][11]

-

DNA Adduct Formation: The highly electrophilic ethyl- or propyl-diazonium ions can then react with nucleophilic sites on DNA bases, forming DNA adducts. This alkylation of DNA is the critical initiating event in the carcinogenic process.[9]

If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, ultimately initiating cancer.[12]

Section 4: Evidence from Preclinical Carcinogenicity Studies

-

N-Nitrosodi-n-propylamine (NDPA): The National Toxicology Program (NTP) classifies NDPA as "reasonably anticipated to be a human carcinogen."[4] Studies in rats show that NDPA induces hepatocellular carcinomas (liver cancer) as well as tumors of the esophagus and respiratory tract when administered in drinking water or via injection.[4] Hamsters exposed to NDPA developed tumors in the lung, nasal cavity, and laryngobronchial tract.[4]

-

N-Nitrosodiethylamine (NDEA): NDEA is also "reasonably anticipated to be a human carcinogen."[4] It is a potent carcinogen in numerous animal species, causing tumors primarily in the liver, respiratory tract, and upper digestive tract.[4][12]

The consistent and potent carcinogenicity of these close structural analogs across multiple species and tissue sites provides strong evidence that NEPA would also be carcinogenic.[13]

Table 1: Summary of Carcinogenicity Data for NDPA (A Surrogate for NEPA)

| Species | Route of Administration | Target Organs for Tumor Induction | Reference |

| Rat | Drinking Water, Injection | Liver, Esophagus, Kidney, Respiratory Tract | [4] |

| Hamster | Subcutaneous Injection | Lung, Nasal Cavity, Laryngobronchial Tract | [4] |

Section 5: Key Experimental Protocols for Carcinogenicity Assessment

Assessing the carcinogenic potential of a compound like NEPA involves long-term in vivo studies, typically conducted according to established international guidelines.

Example Protocol: Rodent Carcinogenicity Bioassay (adapted from OECD Guideline 451)

This protocol represents a self-validating system through the inclusion of control groups and rigorous, predefined endpoints.

1. Objective: To determine the carcinogenic potential of NEPA following long-term administration to rodents.

2. Test System:

-

Species: Fischer 344 Rats (or a similar well-characterized strain), both sexes.

-

Justification: This strain has a well-documented history in carcinogenicity testing, with known background tumor rates.

3. Experimental Design:

-

Groups:

-

Group 1: Control (Vehicle only, e.g., drinking water).

-

Group 2: Low Dose.

-

Group 3: Mid Dose.

-

Group 4: High Dose (approaching the Maximum Tolerated Dose, MTD).

-

-

Dose Selection Rationale: Doses are established based on preliminary 90-day toxicity studies to identify the MTD, which is the highest dose that does not cause life-shortening toxicity unrelated to cancer.

-

Administration: Typically via drinking water or gavage for 2 years.

4. Endpoints and Monitoring:

-

In-life: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Terminal: At 24 months, all surviving animals are euthanized. A complete necropsy is performed.

-

Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically by a board-certified veterinary pathologist. This is the definitive endpoint for tumor identification.

5. Data Validation and Interpretation:

-

Tumor incidence in treated groups is statistically compared to the concurrent control group.

-

Historical control data for the specific lab and rodent strain is used to interpret the significance of tumor findings.

-

A compound is considered carcinogenic if it causes a statistically significant increase in the incidence of benign or malignant tumors, induces rare tumors, or shortens the time to tumor development.

Section 6: Regulatory Framework and Risk Assessment

Regulatory agencies worldwide have established frameworks for controlling nitrosamine impurities in pharmaceuticals.

-

Classification: Based on robust animal data, agencies like the IARC and NTP classify nitrosamines. NDPA, for instance, is listed as "Reasonably anticipated to be a human carcinogen" by the NTP and is in IARC's Group 2B ("Possibly carcinogenic to humans").[4][14] It is expected that NEPA would receive a similar classification.

-

Acceptable Intake (AI): For potent genotoxic carcinogens, regulatory bodies set stringent AI limits, representing a level of exposure with a very low (e.g., 1 in 100,000) lifetime cancer risk. The AI is often derived from the TD50 (the chronic dose rate that gives 50% of the animals tumors). While a specific AI for NEPA has not been published, it would likely be calculated using structure-activity relationship (SAR) principles based on data from NDEA and NDPA.[12]

Section 7: Analytical Methodologies for Detection

Ensuring that pharmaceutical products are free from harmful levels of nitrosamines requires highly sensitive and specific analytical methods. The detection and quantification of trace-level nitrosamine impurities like NEPA are typically performed using advanced chromatographic techniques coupled with mass spectrometry.

Commonly employed methods include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): A well-established technique for volatile nitrosamines.[15]

These methods are validated to ensure they are accurate, precise, and can detect nitrosamines at or below the regulatory AI limits.[16][17]

Section 8: Conclusion and Future Directions

Section 9: References

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). Chemical Research in Toxicology.

-

Brunnemann, K. D., Hecht, S. S., & Hoffmann, D. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. Journal of Toxicology and Clinical Toxicology.

-

National Toxicology Program. (2021). 15th Report on Carcinogens - N-Nitrosamines. U.S. Department of Health and Human Services.

-

Brunnemann, K. D., Hecht, S. S., & Hoffmann, D. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. PubMed.

-

U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA.

-

Gerber, C. K., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI.

-

Gervais, V., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ACS Publications.

-

American Cancer Society. (2024). Known and Probable Human Carcinogens.

-

Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Environmental Protection Agency.

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. U.S. Department of Health and Human Services.

-

New Jersey Department of Health. (2006). N-NITROSODI-n-PROPYLAMINE HAZARD SUMMARY.

-

European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals.

-

V.G.M. Hecht, S. S. (2023). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central.

-

Christensen, L. A. (2018). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota.

-

U.S. Environmental Protection Agency. (2018). Basis of OSHA Carcinogen Listing for Individual Chemicals.

-

ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. ResearchGate.

-

Al-Kaseem, M., et al. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. R Discovery.

-

Centers for Disease Control and Prevention. (2021). n-Nitrosodi-n-propylamine. Toxic Substances Portal.

-

Nageswara Rao, R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N-nitrosamines: environmental occurrence, in vivo formation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 6. nj.gov [nj.gov]

- 7. n-Nitrosodi-n-propylamine | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. conservancy.umn.edu [conservancy.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 17. discovery.researcher.life [discovery.researcher.life]

Physical and chemical properties of N-Nitrosoethyl-N-propylamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Nitrosoethyl-N-propylamine (NEPA)

Introduction

This compound (NEPA), also known as N-Ethyl-N-nitroso-1-propanamine, is a chemical compound belonging to the N-nitrosamine class. N-nitrosamines are a group of potent genotoxic agents and are classified as probable human carcinogens. The presence of these compounds, even at trace levels, is a significant concern in the pharmaceutical industry, food safety, and environmental science. Consequently, a thorough understanding of the physical and chemical properties of specific nitrosamines like NEPA is critical for researchers, scientists, and drug development professionals for risk assessment, analytical method development, and mitigation strategies.

This technical guide provides a comprehensive overview of the core physicochemical properties, chemical reactivity, analytical characterization, and safety considerations for this compound (CAS: 25413-61-0). It is designed to serve as an authoritative resource, grounding key claims in scientific literature and established protocols. It is important to distinguish NEPA from its structural isomer, N-Nitrosoethylisopropylamine (NEIPA, CAS: 16339-04-1), which may exhibit different properties and toxicological profiles.

Identification and Nomenclature

Accurate identification is the foundation of all chemical and toxicological assessments. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | N-ethyl-N-propylnitrous amide | [1] |

| CAS Number | 25413-61-0 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂N₂O | [1][2][4] |

| Molecular Weight | 116.16 g/mol | [1][2][4][5] |

| Common Synonyms | N-Ethyl-N-nitrosopropylamine, Propylethylnitrosamine, NEPA | [2][5][6] |

| Chemical Structure |  |

Physicochemical Properties

The physical properties of NEPA dictate its behavior in various matrices, influencing its environmental fate, extraction efficiency, and chromatographic analysis.

| Property | Value | Source |

| Appearance | Light Yellow Oil; Colourless Oil | [4] |

| Physical State | Liquid | [3] |

| Boiling Point | 193.6 ± 9.0 °C (Predicted) | [4] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. | [4] |

Chemical Structure and Reactivity

The chemical behavior of NEPA is dominated by the N-nitroso (-N-N=O) functional group.

Molecular Structure

The structure of nitrosamines is best described by a resonance hybrid, which imparts a significant double-bond character to the N-N bond.[7] This restricted rotation is a key structural feature, influencing the molecule's spectroscopic properties and interaction with biological macromolecules.

Synthesis

NEPA is typically formed via the nitrosation of its corresponding secondary amine, N-ethylpropylamine, with a nitrosating agent such as nitrous acid (formed from nitrite salts under acidic conditions).[8] This reaction is a primary concern during the manufacturing of active pharmaceutical ingredients (APIs) where secondary amines and residual nitrites may be present under favorable conditions.

Caption: Proposed metabolic pathway for the activation of NEPA.

Spectroscopic and Analytical Characterization

Due to its high toxicity, NEPA must be detected and quantified at very low levels (parts per billion or lower). This necessitates the use of highly sensitive and selective analytical techniques. [9]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for nitrosamine analysis. [9][10]Electron ionization (EI) mass spectra of nitrosamines often show a distinct molecular ion peak. Common fragmentation pathways include the loss of the nitroso group (•NO, 30 Da) and α-cleavage of the alkyl chains. [11]The NIST mass spectrum for N-Ethyl-N-nitroso-1-propanamine shows a top peak at an m/z of 42. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of NEPA reference standards. The protons and carbons on the alkyl chains adjacent to the nitrogen atom experience a deshielding effect from the electronegative nitroso group, resulting in characteristic downfield shifts. Due to the restricted rotation around the N-N bond, separate signals for syn and anti conformers may be observed.

Standard Analytical Protocol: LC-MS/MS

The following protocol outlines a generalized, robust workflow for the quantification of NEPA in a pharmaceutical drug substance. This approach provides the necessary sensitivity and selectivity to meet stringent regulatory requirements.

Objective: To quantify this compound (NEPA) in an Active Pharmaceutical Ingredient (API) sample.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of a certified NEPA reference standard in methanol.

-

Perform serial dilutions to create a series of calibration standards and quality control (QC) samples at appropriate concentrations (e.g., ng/mL levels).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the API sample (e.g., 100 mg).

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water). The choice of solvent should ensure complete dissolution of the API while being compatible with the LC mobile phase.

-

Vortex and/or sonicate the sample to ensure homogeneity.

-

Filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE) to remove particulates before injection.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to separate NEPA from the API and other potential impurities.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for NEPA to confirm its identity.

-

-

Data Analysis and Validation:

-

Generate a calibration curve by plotting the peak area response of the quantifier ion against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve. The correlation coefficient (r²) should be >0.99.

-

Quantify the amount of NEPA in the API sample by interpolating its peak area from the calibration curve.

-

The results from the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.

-

Caption: A typical workflow for the analysis of NEPA by LC-MS/MS.

Safety, Handling, and Toxicology

NEPA must be handled with extreme caution due to its toxicological profile.

Hazard Classification

NEPA is a highly hazardous substance with the following GHS classifications:

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS06 | H300: Fatal if swallowed | [4] | |

| GHS08 | H350: May cause cancer | [4] | |

| GHS08 | H372: Causes damage to organs through prolonged or repeated exposure | [4] |

Toxicological Profile

As a member of the N-nitrosamine class, NEPA is considered a probable human carcinogen. [4][12]Its toxicity is mediated by the metabolic activation pathway described in Section 3.4, leading to the formation of DNA-reactive alkylating agents. There may be no safe level of exposure to a carcinogen, so all contact should be minimized to the lowest possible level. [12]

Safe Handling Protocols

All work with NEPA, including neat material and concentrated solutions, must be performed in a designated area under strict safety protocols.

-

Engineering Controls: Use a certified chemical fume hood with adequate ventilation. [12][13]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12][13]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [13]Do not eat, drink, or smoke in areas where NEPA is handled. [12]* Storage: Store in a cool, well-ventilated, and locked location, separate from incompatible materials like strong oxidizing agents. [13][14]Containers should be tightly sealed and protected from light. [15]* Disposal: Dispose of all waste contaminated with NEPA as hazardous chemical waste in accordance with local, regional, and national regulations. [13]

Conclusion

This compound is a hazardous compound of significant interest due to its potential presence as a genotoxic impurity in consumer products and pharmaceuticals. Its physicochemical properties, characterized by its liquid state and moderate solubility, alongside its chemical reactivity driven by the N-nitroso group, define its behavior and analytical challenges. The propensity for metabolic activation to a potent carcinogen necessitates stringent control and highly sensitive analytical methods for its detection. Adherence to rigorous safety and handling protocols is paramount for any professional working with this substance.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27824, N-Ethyl-N-nitroso-2-propanamine. Available from: [Link]

-

Haz-Map. N-Ethyl-N-nitroso-1-propanamide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93087, N-Ethyl-N-nitroso-1-propanamide. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 607: Nitrosamines. Available from: [Link]

-

National Institute of Standards and Technology. 2-Propanamine, N-ethyl-N-nitroso-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

-

SynZeal. N-Nitrosoethylisopropylamine. CAS 16339-04-1. Available from: [Link]

-

S. G. W. Scherer, et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available from: [Link]

-

National Institute of Standards and Technology. Mass Spectrum of 2-Propanamine, N-ethyl-N-nitroso-. In: NIST Chemistry WebBook. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological profile for N-Nitrosodi-n-propylamine. Available from: [Link]

-

Restek. Safety Data Sheet for N-Nitrosodi-n-propylamine Standard. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. Chapter 4: Chemical and Physical Information. Available from: [Link]

-

Ataman Kimya. N-ETHYL PROPYLAMINE. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12130, N-Nitrosodipropylamine. Available from: [Link]

-

Occupational Safety and Health Administration. N-NITROSODIPROPYLAMINE. Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY for N-NITROSODI-n-PROPYLAMINE. Available from: [Link]

-

Cleanchem. N-Nitroso N-Ethyl N-Propyl Amine (NEPA). CAS No: 25413-61-0. Available from: [Link]

-

EliteSynth Laboratories. N- Nitroso N-Ethyl N-Propyl Amine. Available from: [Link]

-

Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available from: [Link]

-

Debrus, B., et al. (2013). A fast and sensitive method for the analysis of nine N-nitrosamines in water and wastewater using U-HPLC-APCI-MS/MS. Journal of Hazardous Materials. Available from: [Link]

-

Farrelly, J. G., et al. (1983). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Cancer Research. Available from: [Link]

-

Restek Corporation. N-Nitroso-di-n-propylamine. Available from: [Link]

-

J. M. Chalker, et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. Available from: [Link]

-

Jessop, P. G., et al. (2014). Supplementary Information: Design and Evaluation of Switchable-Hydrophilicity Solvents. Green Chemistry. Available from: [Link]

Sources

- 1. N-Ethyl-N-nitroso-1-propanamine | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. N-Ethyl-N-nitroso-1-propanamide - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | 25413-61-0 [chemicalbook.com]

- 5. N-Ethyl-N-nitroso-1-propanamide | C5H12N2O | CID 93087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. nj.gov [nj.gov]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. agilent.com [agilent.com]

- 15. epa.gov [epa.gov]

An In-depth Technical Guide to N-Nitrosoethyl-N-propylamine

Introduction

N-Nitrosoethyl-N-propylamine is a member of the N-nitrosamine class of compounds, which are potent genotoxic carcinogens.[1] The presence of N-nitrosamines, even at trace levels, in pharmaceutical products, food, and environmental samples is a significant concern for regulatory agencies and public health.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methodologies for its detection, toxicological profile, and safety considerations. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for risk assessment, quality control, and research purposes.

Chemical Identity

The unambiguous identification of this compound is crucial for accurate research and regulatory compliance.

CAS Number: 25413-61-0[1]

Molecular Formula: C₅H₁₂N₂O[1][4]

Molecular Weight: 116.16 g/mol [1][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms:

-

N-Ethyl-N-nitroso-1-propanamine[5]

-

N-Ethyl-N-nitrosopropylamine[5]

-

ETHYL N-PROPYLNITROSAMINE[5]

-

N-NITROSO ETHYL PROPYLAMINE[5]

-

N-Nitroso-N-ethyl-N-propylamine[5]

-

Propylamine, N-ethyl-N-nitroso-[5]

-

Propylethylnitrosamine[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods, predicting its environmental fate, and ensuring safe handling.

| Property | Value | Reference |

| Appearance | Light Yellow Oil | [1] |

| Boiling Point | 193.6 °C at 760 mmHg | [4] |

| Density | 0.93 g/cm³ | [4] |

| Flash Point | 70.9 °C | [4] |

| Vapor Pressure | 0.643 mmHg at 25°C | [4] |

| Refractive Index | 1.447 | [4] |

| LogP | 1.39970 | [4] |

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [1] |

Synthesis of this compound

The synthesis of N-nitrosamines, including this compound, typically involves the reaction of a secondary amine with a nitrosating agent. This process is of significant interest not only for the preparation of analytical standards but also for understanding the potential for its formation as an impurity in various manufacturing processes.

A common laboratory-scale synthesis involves the reaction of N-ethyl-N-propylamine with a nitrosating agent such as sodium nitrite under acidic conditions, or with an organic nitrite like tert-butyl nitrite under neutral conditions.[6][7]

General Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol (General Procedure using tert-Butyl Nitrite):

This protocol describes a general method for the N-nitrosation of secondary amines using tert-butyl nitrite (TBN), which offers the advantage of being performed under metal- and acid-free conditions.[6]

-

Reaction Setup: To a round-bottom flask, add N-ethyl-N-propylamine (1.0 equivalent).

-

Addition of Nitrosating Agent: Add tert-butyl nitrite (1.2 equivalents) dropwise to the amine at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the volatile by-product, tert-butanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Analytical Methodologies

The detection and quantification of this compound at trace levels in complex matrices such as active pharmaceutical ingredients (APIs) and drug products require highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[8][9]

Workflow for the Analysis of this compound:

Caption: A typical analytical workflow for this compound.

Detailed GC-MS/MS Protocol:

This protocol provides a general framework for the analysis of N-nitrosamines, which can be adapted for this compound.

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Accurately weigh a suitable amount of the sample (e.g., 250 mg of API) into a centrifuge tube.[10]

-

Add a known volume of an appropriate solvent (e.g., 10 mL of a dilute sodium hydroxide solution) and vortex to dissolve or suspend the sample.[10]

-

Add an extraction solvent (e.g., 2.0 mL of dichloromethane) and shake vigorously for at least 5 minutes.[10]

-

Centrifuge the mixture to separate the layers.[10]

-

Carefully transfer the organic layer (dichloromethane) to a clean vial for GC-MS/MS analysis.

-

-

Instrumental Conditions (Example):

-

Gas Chromatograph (GC):

-

Column: A mid-polarity column (e.g., DB-624 or equivalent) is often suitable.

-

Inlet: Splitless injection at a temperature of 220-250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a final temperature of around 240 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS/MS):

-

-

Data Analysis:

-

Quantification: Generate a calibration curve using certified reference standards of this compound.

-

System Suitability: Verify the performance of the analytical system by injecting a system suitability standard containing a known concentration of the analyte.

-

Reporting: Report the concentration of this compound in the sample, typically in parts per billion (ppb) or nanograms per gram (ng/g).

-

Toxicology and Metabolism

N-nitrosamines as a class are considered probable human carcinogens.[2] While specific toxicological data for this compound is limited, the profile of the closely related N-Nitrosodi-n-propylamine (NDPA) provides valuable insights.

The carcinogenicity of N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes in the liver.[12] This process leads to the formation of highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[13]

Metabolic Activation Pathway of N-Nitrosamines (General):

Caption: Generalized metabolic activation pathway of N-nitrosamines.

Studies on N-Nitrosodi-n-propylamine have shown that it is metabolized via oxidation at the alpha, beta, and gamma carbon positions, with alpha-hydroxylation being the primary pathway leading to the formation of reactive species.[12][14] It is presumed that this compound follows a similar metabolic fate.

Safety and Handling

Due to the potent carcinogenicity of N-nitrosamines, this compound should be handled with extreme caution in a controlled laboratory setting.

General Safety Precautions:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

-

Handling:

-

Avoid direct contact with the skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

References

-

This compound | CAS#:25413-61-0 | Chemsrc. (n.d.). Retrieved from [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]

-

N-Ethyl-N-nitroso-2-propanamine | C5H12N2O | CID 27824 - PubChem. (n.d.). Retrieved from [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Chemical Research in Toxicology. Retrieved from [Link]

-

Nitrosamines by GC-MS/MS. (n.d.). Swissmedic. Retrieved from [Link]

-

An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (2025). Medical Gas Research. Retrieved from [Link]

-

Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

-

Safety data sheet - N-Nitroso-di-n-propylamine. (2023). CPAchem. Retrieved from [Link]

-

Toxicological profile for N-Nitrosodi-n-propylamine. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Toxicological Profile for N-Nitrosodi-n-Propylamine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

-

Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. Retrieved from [Link]

-

Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]

-

N-Nitrosodi-n-propylamine Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent. Retrieved from [Link]

-